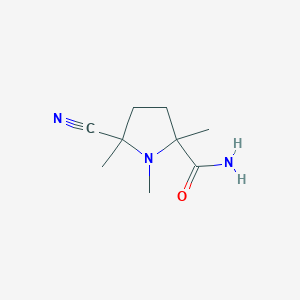
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the azide intermediate: This involves the reaction of 5-amino-2-chlorobenzyl alcohol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne, often catalyzed by copper(I) iodide (CuI), to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with ethyl chloroformate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,4-triazole-4-carboxylate
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
1-(5-amino-2-chlorophenyl)ethyl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-6(8-4-7(13)2-3-9(8)12)18-11(17)10-5-14-16-15-10/h2-6H,13H2,1H3,(H,14,15,16) |
Clave InChI |
KAZXHWRMQXBZOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)N)Cl)OC(=O)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)


![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)

![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)



